molecular formula C7H3BrF2O B1336277 6-Bromo-2,3-difluorobenzaldehyde CAS No. 360576-04-1

6-Bromo-2,3-difluorobenzaldehyde

Cat. No. B1336277
Key on ui cas rn: 360576-04-1
M. Wt: 221 g/mol
InChI Key: LAVPYRPTHABUAD-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

In a similar manner to Example 9 Method A, 1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one was prepared starting from 4-bromo-1,2-difluorobenzene (39.7 g). This was lithiated and reacted with dimethylformamide to give 6-bromo-2,3-difluorobenzaldehyde (41.3 g) as a yellow solid. The aldehyde was reacted with methyl thioglycolate (14.6 ml) to give methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate (31.2 g) as a yellow solid. The ester was hydrolysed to give 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid (37.25 g) as a yellow solid which was decarboxylated using copper and quinoline at 170-180° C. for 4 hours to give 4-bromo-7-fluorobenzo[b]thiophene (18.2 g) as a white solid, m.p. 47-48° C. This compound (7.4 g) was reacted with magnesium (0.85 g) and then with N-methoxy-N-methylpropionamide (5.6 g) to give 1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one (2.1 g) as an oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=O)=[C:6](F)[C:5]([F:11])=[CH:4][CH:3]=1.[C:12]([O:16][CH3:17])(=[O:15])[CH2:13][SH:14]>>[Br:1][C:2]1[C:7]2[CH:8]=[C:13]([C:12]([O:16][CH3:17])=[O:15])[S:14][C:6]=2[C:5]([F:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=C1C=O)F)F
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(CS)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=2SC(=CC21)C(=O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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